3,3-dimethoxy-N'-[2-(1H-1,2,4-triazol-1-yl)ethanimidoyl]propanehydrazide
CAS No.: 338395-51-0
Cat. No.: VC4963665
Molecular Formula: C9H16N6O3
Molecular Weight: 256.266
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 338395-51-0 |
|---|---|
| Molecular Formula | C9H16N6O3 |
| Molecular Weight | 256.266 |
| IUPAC Name | N-[(Z)-[1-amino-2-(1,2,4-triazol-1-yl)ethylidene]amino]-3,3-dimethoxypropanamide |
| Standard InChI | InChI=1S/C9H16N6O3/c1-17-9(18-2)3-8(16)14-13-7(10)4-15-6-11-5-12-15/h5-6,9H,3-4H2,1-2H3,(H2,10,13)(H,14,16) |
| Standard InChI Key | DRVGHHPUDKGVSD-UHFFFAOYSA-N |
| SMILES | COC(CC(=O)NN=C(CN1C=NC=N1)N)OC |
Introduction
Chemical Identification and Structural Features
Molecular Architecture
The compound’s IUPAC name reveals its core structure:
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3,3-Dimethoxypropanehydrazide: A propane chain with two methoxy groups at the 3rd carbon and a hydrazide (-NH-NH₂) functional group.
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N'-[2-(1H-1,2,4-Triazol-1-yl)ethanimidoyl]: An ethanimidoyl group (CH₃-C=N-) substituted at the 2-position with a 1,2,4-triazole ring.
This combination suggests a hybrid molecule with polar (methoxy, hydrazide) and aromatic (triazole) domains, likely influencing its solubility, reactivity, and biological activity .
Key Functional Groups and Their Roles
Synthesis and Reactivity
Hypothetical Synthesis Pathways
While no direct synthesis is documented, plausible routes can be inferred:
Route 1: Hydrazide Formation
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Acrolein Dimethyl Acetal Precursor: React 3,3-dimethoxypropionaldehyde (derived from acrolein dimethyl acetal ) with hydrazine to form 3,3-dimethoxypropanehydrazide.
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Triazole-Ethanimidoyl Coupling: Introduce the 1,2,4-triazole-ethanimidoyl moiety via nucleophilic substitution or condensation reactions, similar to triazole-functionalized ligand syntheses .
Route 2: Click Chemistry
Leverage copper-catalyzed azide-alkyne cycloaddition (CuAAC) to attach the triazole group to an ethanimidoyl intermediate, followed by hydrazide coupling .
Reactivity Profile
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Hydrazide Reactivity: Susceptible to hydrolysis under acidic/basic conditions, forming carboxylic acids or amines.
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Triazole Stability: Resistant to oxidation but may undergo electrophilic substitution at the 3- or 5-positions .
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Methoxy Group: Stable under neutral conditions but cleavable via strong acids (e.g., HBr in acetic acid) .
Physicochemical Properties (Estimated)
Experimental Data from Analogues
Spectroscopic Characteristics
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IR Spectroscopy:
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NMR:
Biological and Industrial Applications
Material Science Applications
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Coordination Polymers: Triazole and hydrazide moieties could serve as ligands for metal-organic frameworks (MOFs) .
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Corrosion Inhibition: Methoxy and triazole groups may adsorb onto metal surfaces, preventing oxidation .
| Parameter | Risk Assessment |
|---|---|
| Flammability | Moderate (methoxy groups) . |
| Toxicity | Potential irritant (hydrazides); handle with PPE . |
| Stability | Stable at RT; avoid strong acids/bases. |
Regulatory Considerations
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GHS Classification: Likely Category 2 (flammable liquid) and Category 3 (acute toxicity) .
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Storage: 2–8°C under inert atmosphere to prevent hydrolysis .
Future Research Directions
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Synthetic Optimization: Develop one-pot methodologies to improve yield and purity.
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Biological Screening: Evaluate antifungal and anticancer activity in vitro.
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Computational Studies: DFT calculations to predict electronic properties and reaction mechanisms.
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